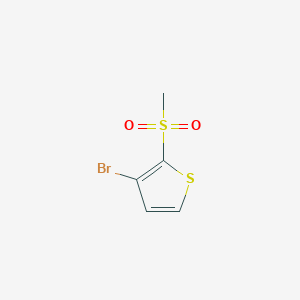
3-Bromo-2-methanesulfonylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methanesulfonylthiophene has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.13 . It is recommended to be stored in a refrigerated environment .Mechanism of Action
Target of Action
3-Bromo-2-methanesulfonylthiophene is a chemical compound that is often used in organic synthesis Thiophene derivatives are known to have a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
It’s known that thiophene derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Advantages and Limitations for Lab Experiments
One advantage of using 3-Bromo-2-methanesulfonylthiophene in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds and has potential applications in different fields. However, one limitation is that its synthesis involves multiple steps, making it a time-consuming process.
Future Directions
There are various future directions for research on 3-Bromo-2-methanesulfonylthiophene. One potential direction is to explore its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its properties as a building block in the synthesis of new materials, such as polymers and OLEDs. Additionally, more research can be done to understand its mechanism of action and to optimize its synthesis process for more efficient use in lab experiments.
Conclusion
In conclusion, this compound is a versatile chemical compound with potential applications in various fields. Its synthesis involves multiple steps, and it has been found to exhibit anticancer activity, anti-inflammatory properties, and potential use in the synthesis of new materials. There are various future directions for research on this compound, and further studies can help to optimize its use in lab experiments and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-Bromo-2-methanesulfonylthiophene involves a multi-step process that starts with the reaction of 2-methanesulfonylthiophene with bromine. This reaction results in the formation of 2-bromo-2-methanesulfonylthiophene, which is then subjected to a Suzuki coupling reaction with 1-bromo-3-iodobenzene. The final step involves the removal of the protecting group, resulting in the formation of this compound.
Scientific Research Applications
3-Bromo-2-methanesulfonylthiophene has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been used as a building block in the synthesis of various compounds, including OLEDs (organic light-emitting diodes) and polymers.
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-methylsulfonylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2S2/c1-10(7,8)5-4(6)2-3-9-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZYSMIJYPWGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


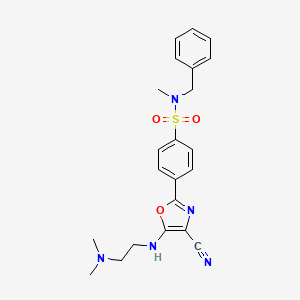

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2901045.png)
![2-(4-Methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2901046.png)

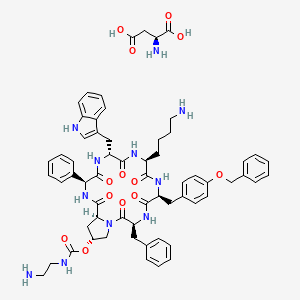
![1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2901049.png)
![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2901051.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2901052.png)
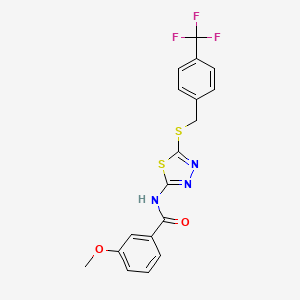
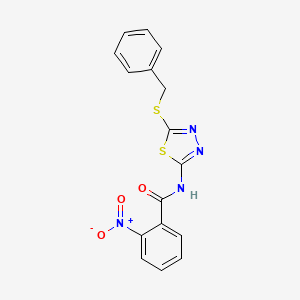

![3-(phenylsulfonyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)propanamide](/img/structure/B2901059.png)